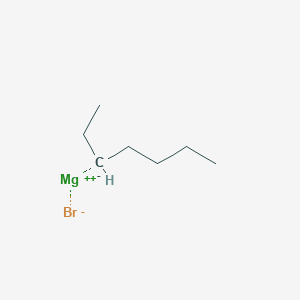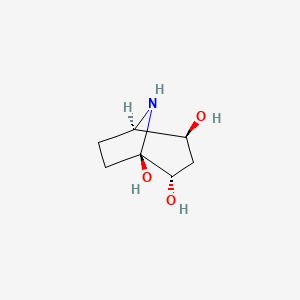
Ampyzine
Vue d'ensemble
Description
Ampyzine, également connue sous le nom de N,N-Diméthylpyrazine-2-amine, est un stimulant du système nerveux central. Il s'agit d'un dérivé de la pyrazine et sa formule moléculaire est C6H9N3. Ce composé est connu pour ses effets stimulants sur le système nerveux .
Applications De Recherche Scientifique
Ampyzine has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: this compound is studied for its effects on biological systems, particularly its stimulating effects on the central nervous system.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in treating conditions related to the nervous system.
Mécanisme D'action
Target of Action
Ampyzine, also known as N,N-dimethylpyrazin-2-amine, is primarily a central nervous system stimulant .
Mode of Action
As a central nervous system stimulant, it is likely to interact with receptors or transporters in the brain to exert its effects
Biochemical Pathways
Given its role as a central nervous system stimulant, it may be involved in modulating neurotransmitter pathways . .
Result of Action
This compound has been described as a euphoriant in its patent . It has been reported to increase contentment and sociability in belligerent cats, such as Caracals . .
Analyse Biochimique
Biochemical Properties
It is known that the compound is structurally similar to endogenous substances such as ions, vitamins, sugars, and amino acids This structural similarity may allow Ampyzine to interact with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
This compound is known to act as a central nervous system stimulant . This suggests that it may influence various types of cells and cellular processes, including those involved in nerve conduction It may impact cell function by influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Algorithms have been developed to detect reasonable temporal correlations between the administration of a drug and the alteration of a laboratory value course .
Dosage Effects in Animal Models
It is known that the dose-effect relationship is a critical aspect of pharmacology, influencing the efficacy and safety of a drug
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that metabolic pathways are a series of chemical reactions that start with a substrate and finish with an end product
Transport and Distribution
It is known that drug distribution is generally uneven because of differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes
Subcellular Localization
Tools such as LOCALIZER and the Human Protein Atlas can be used to predict the subcellular localization of proteins
Méthodes De Préparation
La méthode classique de synthèse des 2-aminopyrazines, y compris l'ampyzine, implique plusieurs étapes :
Réaction de condensation : Le glyoxal réagit avec le 2-aminomalonamide pour former un dérivé de la pyrazine.
Hydrolyse et décarboxylation catalysées par les acides : Le dérivé de la pyrazine subit une hydrolyse et une décarboxylation catalysées par les acides pour produire la 2-hydroxypyrazine.
Halogénation : La 2-hydroxypyrazine est ensuite halogénée à l'aide de pentachlorure de phosphore pour produire la 2-chloropyrazine.
Amination : Enfin, la 2-chloropyrazine réagit avec la diméthylamine pour produire l'this compound.
Analyse Des Réactions Chimiques
L'ampyzine subit diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir l'this compound en ses formes réduites.
Substitution : L'this compound peut subir des réactions de substitution, où un ou plusieurs de ses atomes sont remplacés par d'autres atomes ou groupes. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les agents halogénants comme le pentachlorure de phosphore.
Applications de recherche scientifique
L'this compound a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme réactif dans diverses réactions de synthèse organique.
Biologie : L'this compound est étudiée pour ses effets sur les systèmes biologiques, en particulier ses effets stimulants sur le système nerveux central.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le traitement des affections liées au système nerveux.
Mécanisme d'action
L'this compound exerce ses effets en stimulant le système nerveux central. Elle interagit avec des cibles moléculaires et des voies spécifiques, ce qui entraîne une augmentation de l'activité neuronale. Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais il est connu qu'elle affecte les niveaux de neurotransmetteurs et l'activité des récepteurs dans le cerveau .
Comparaison Avec Des Composés Similaires
L'ampyzine est similaire à d'autres dérivés de la pyrazine, tels que :
2-Aminopyrazine : Un autre dérivé de la pyrazine ayant des propriétés chimiques similaires.
2-Chloropyrazine : Un précurseur dans la synthèse de l'this compound.
Propriétés
IUPAC Name |
N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9(2)6-5-7-3-4-8-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUINNXPPLPDRQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5214-29-9 | |
| Record name | N,N-Dimethyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5214-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ampyzine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005214299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMPYZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630GTK993N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1614434.png)
![5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B1614436.png)

![4-(4-Chlorophenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B1614438.png)







![4-Methyl-2-[(4-methylphenyl)sulfonyl]quinoline](/img/structure/B1614453.png)
